molecular formula C15H18N2O2 B3027513 tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate CAS No. 1306763-31-4

tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate

Cat. No.: B3027513
CAS No.: 1306763-31-4
M. Wt: 258.32
InChI Key: LBHMMDUJKBJVQI-ZDUSSCGKSA-N
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Description

CAS Number: 1306763-31-4 Molecular Formula: C₁₅H₁₈N₂O₂ Molecular Weight: 258.32 g/mol Structure: This chiral compound features a (1S)-configured indene core substituted with a cyano group at position 4 and a tert-butyl carbamate protecting group at the amine position. It serves as a critical intermediate in synthesizing pharmaceuticals like Ozanimod, a sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis .

Properties

IUPAC Name

tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHMMDUJKBJVQI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130368
Record name Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306763-31-4
Record name Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indenyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyano-substituted indenyl compound in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Boc Protection and Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group serves as a transient protecting group for amines. Its introduction and removal are critical for sequential functionalization:

Reaction Type Conditions Reagents Outcome Reference
Boc Protection 0–20°C, DCMBoc anhydride, TEAForms carbamate via nucleophilic substitution
Boc Deprotection Acidic (TFA/DCM)Trifluoroacetic acid (TFA)Cleavage to yield primary amine

Key Findings :

  • Boc protection of the primary amine occurs in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields up to 84% .

  • Acidic deprotection (e.g., TFA) regenerates the amine without affecting the cyano group.

Cyano Group Transformations

The electron-deficient cyano group undergoes nucleophilic additions and reductions:

Reaction Type Conditions Reagents Outcome Reference
Hydrolysis Aqueous acidic/alkalineHCl/NaOHConverts cyano to carboxylic acid or amide
Reduction H2/Pd-C or LiAlH4Hydrogen/PalladiumReduces cyano to primary amine

Key Findings :

  • Hydrolysis under alkaline conditions (NaOH) forms a carboxamide intermediate, while acidic conditions (HCl) yield carboxylic acids.

  • Catalytic hydrogenation (H2/Pd-C) selectively reduces the cyano group to an amine without altering the carbamate.

Indene Ring Functionalization

The 2,3-dihydro-1H-indene core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction Type Conditions Reagents Outcome Reference
Bromination DCM, 0°CBr2/FeBr3Introduces bromine at para-position
Suzuki Coupling Pd(dppf)Cl2, dioxaneArylboronic acidsForms biaryl derivatives

Key Findings :

  • Bromination at the para-position of the indene ring enables further cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • The stereochemistry at the 1-position (S-configuration) remains intact during these transformations .

Carbamate Stability Under Basic Conditions

The Boc carbamate exhibits stability in mildly basic environments but decomposes under strong bases:

Reaction Type Conditions Reagents Outcome Reference
Base Treatment K2CO3/MeOHPotassium carbonatePartial decomposition to amine
Strong Base NaOH/EtOHSodium hydroxideComplete hydrolysis to amine

Key Findings :

  • Mild bases (e.g., K2CO3) cause slow carbamate cleavage, while strong bases (NaOH) accelerate hydrolysis .

Chiral Integrity in Reactions

The stereogenic center at the 1-position remains configurationally stable under standard reaction conditions:

Reaction Conditions Chiral Purity Post-Reaction Reference
Boc ProtectionTEA/DCM, 20°C>99.9% ee (HPLC)
BrominationBr2/FeBr3, 0°C>99% ee (retained)

Key Insight :

  • Chiral HPLC analysis confirms no racemization occurs during Boc protection, bromination, or cross-coupling steps .

Comparative Reactivity with Structural Analogs

Reactivity differs significantly between enantiomers and substituted derivatives:

Compound CAS Number Key Reaction Differences
(R)-enantiomer1306763-30-3Slower Boc deprotection kinetics
4-Isopropoxy analogN/AEnhanced stability under acidic conditions

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of bioactive molecules.

Case Study :
In a study focused on developing new anti-inflammatory agents, researchers utilized this compound as a precursor for synthesizing derivatives that demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggested potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

This compound is employed as a building block in organic synthesis due to its functional groups, which can undergo various transformations. It is particularly useful in the synthesis of indene derivatives that are of interest in material science and organic electronics.

Data Table: Synthesis Pathways

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase-catalyzed reactionIndene derivatives
Coupling ReactionsPd-catalyzed cross-couplingBiologically active compounds
HydrolysisAcidic conditionsCorresponding amine derivatives

Agrochemical Development

The compound has shown potential in the agrochemical sector as an intermediate for developing new pesticides and herbicides. Its ability to modify biological activity makes it suitable for creating compounds that can effectively target pest organisms while minimizing environmental impact.

Case Study :
A recent investigation highlighted the use of this compound in synthesizing novel herbicides. The synthesized compounds exhibited enhanced selectivity towards target weeds compared to existing products, indicating a promising avenue for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or other interactions, while the carbamate group may act as a protecting group in synthetic processes .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

(R)-Enantiomer

  • CAS Number : 1306763-30-3
  • Key Difference : Opposite stereochemistry at the inden-1-yl position.
  • Implications : Enantiomeric purity (>97% for the (S)-form) is crucial for pharmacological activity, as the (R)-form may exhibit reduced or unintended effects .

tert*-Butyl ((1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS Number: 596846-99-0 Key Difference: Substitution of the cyano group with an amino group at position 3.

Functional Group Modifications

tert*-Butyl N-(4-Hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate CAS Number: 479206-19-4 Molecular Formula: C₁₄H₁₉NO₃ Key Difference: Cyano replaced with a hydroxyl group.

tert*-Butyl (S)-(2-((tert-Butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Molecular Formula: C₂₃H₃₆N₂O₃Si Key Difference: Addition of a silyl ether-protected hydroxyethyl chain. Implications: Increased steric bulk and molecular weight (416.64 g/mol), making it useful in multi-step syntheses requiring temporary hydroxyl protection .

Halogen-Substituted Analogues

N-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-N-(tert-butyl)acrylamide

  • Key Difference : Bromine substituent at position 5 and acrylamide group.
  • Implications : Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The acrylamide moiety introduces reactivity for polymer conjugation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Application/Use
tert-Butyl N-[(1S)-4-Cyano-2,3-dihydro-1H-inden-1-yl]carbamate 1306763-31-4 C₁₅H₁₈N₂O₂ 258.32 4-CN Ozanimod intermediate
tert-Butyl (R)-(4-Cyano-2,3-dihydro-1H-inden-1-yl)carbamate 1306763-30-3 C₁₅H₁₈N₂O₂ 258.32 4-CN (R-configuration) Pharmacological studies
tert-Butyl ((1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-yl)carbamate 596846-99-0 C₁₄H₂₀N₂O₂ 248.33 4-NH₂ Amine-protected synthon
tert-Butyl N-(4-Hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 479206-19-4 C₁₄H₁₉NO₃ 249.30 4-OH Solubility modulation
tert-Butyl (S)-(2-((tert-Butyldimethylsilyl)oxy)ethyl)(4-cyano-inden-1-yl)carbamate - C₂₃H₃₆N₂O₃Si 416.64 Silyl ether Hydroxyl protection in synthesis

Research Findings and Implications

  • Stereochemical Sensitivity : The (S)-enantiomer (CAS 1306763-31-4) is pharmacologically active in Ozanimod, while the (R)-form may lack efficacy or exhibit off-target effects .
  • Functional Group Impact: Cyano groups enhance metabolic stability via electron-withdrawing effects but reduce solubility. Hydroxyl or amino groups improve solubility but may necessitate protective strategies (e.g., silylation) during synthesis .
  • Synthetic Utility : Brominated analogues (e.g., 5-bromo-indenyl derivatives) enable diversification via cross-coupling reactions, expanding access to structurally complex targets .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the amine group on the indenyl scaffold. A typical approach involves coupling (1S)-4-cyano-2,3-dihydro-1H-inden-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. Reaction progress should be monitored by TLC or HPLC, with purity confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For validation, replicate reactions under inert atmospheres (argon/nitrogen) to assess reproducibility, and compare yields against literature benchmarks for similar carbamate syntheses .

Q. How can researchers ensure enantiomeric purity of the (1S)-configured indenyl core during synthesis?

  • Methodological Answer : Use chiral HPLC with a column such as Chiralpak IA/IB/IC to resolve enantiomers and quantify enantiomeric excess (ee%). Alternatively, employ circular dichroism (CD) spectroscopy to confirm the absolute configuration. Synthetic intermediates should be derived from enantiomerically pure starting materials (e.g., (S)-configured amino indane derivatives) to minimize racemization during Boc protection. Reaction conditions (temperature, solvent polarity) must be optimized to avoid epimerization .

Q. What analytical techniques are critical for characterizing this compound’s stability under storage?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS. Monitor Boc group hydrolysis (common instability pathway) by tracking free amine formation using ninhydrin tests or NMR. Long-term storage recommendations include desiccated conditions at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental and computed NMR shifts often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for DMSO or CDCl₃) to improve agreement. Compare experimental NOESY/ROESY data with molecular dynamics (MD) simulations to validate preferred conformers .

Q. What experimental design strategies optimize yield in multistep syntheses involving this carbamate?

  • Methodological Answer : Implement factorial design (e.g., full or fractional factorial) to screen variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between Boc-anhydride equivalents, reaction time, and base strength. Response surface methodology (RSM) further refines optimal conditions. Bayesian optimization algorithms may also automate parameter selection, reducing trial runs .

Q. How does the electron-withdrawing cyano group influence the reactivity of the indenyl scaffold in downstream functionalization?

  • Methodological Answer : The 4-cyano group activates the indenyl ring toward electrophilic substitution at the 5- and 7-positions. Reactivity can be probed via computational Fukui indices (for electrophilic/nucleophilic sites) and validated experimentally through halogenation or cross-coupling (e.g., Suzuki-Miyaura). Compare reaction rates with non-cyano analogs to quantify electronic effects .

Q. What strategies mitigate side reactions during deprotection of the tert-butoxycarbonyl (Boc) group in complex matrices?

  • Methodological Answer : Acidic deprotection (e.g., TFA in DCM) is standard, but competing reactions (e.g., indenyl ring protonation) may occur. Use milder conditions (e.g., HCl/dioxane) or scavengers (e.g., triisopropylsilane) to minimize side products. Monitor reaction progress in real-time using in-situ IR spectroscopy to detect Boc cleavage (disappearance of carbonyl stretch at ~1680 cm⁻¹) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. enzymatic activity assays) and ensure consistent purity (>95% by HPLC). Control for stereochemical integrity, as minor enantiomers may exhibit off-target effects. Meta-analysis of structure-activity relationships (SAR) across studies can identify outliers due to assay variability or compound degradation .

Q. What computational tools predict the compound’s solubility and bioavailability for in vitro studies?

  • Methodological Answer : Use QSPR models (e.g., ALOGPS, SwissADME) to estimate logP, aqueous solubility, and membrane permeability. Molecular dynamics (MD) simulations with explicit lipid bilayers (e.g., CHARMM-GUI) can model passive diffusion. Experimentally validate predictions via shake-flask solubility tests and parallel artificial membrane permeability assays (PAMPA) .

Experimental Design and Safety

Q. What safety protocols are essential when handling this compound’s nitrile group under high-temperature conditions?

  • Methodological Answer :
    Nitriles can release HCN vapors upon thermal decomposition. Use sealed reactors with pressure relief valves and conduct reactions in fume hoods with HCN gas detectors. Personal protective equipment (PPE) must include nitrile gloves (not latex), face shields, and respirators with multi-gas cartridges. Emergency protocols should include immediate neutralization with NaHCO₃ and evacuation procedures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate

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